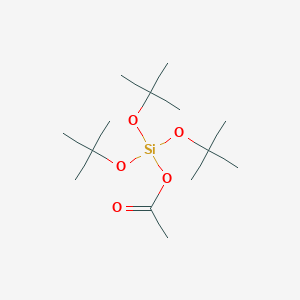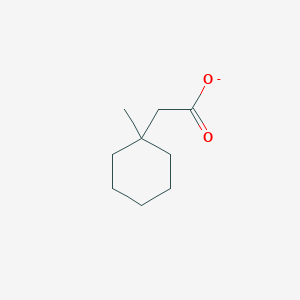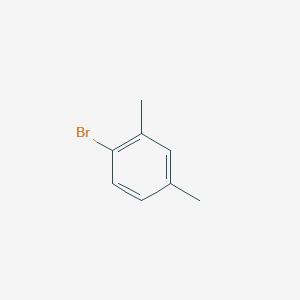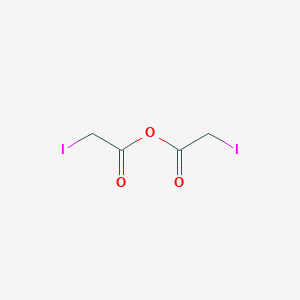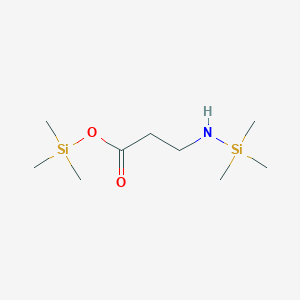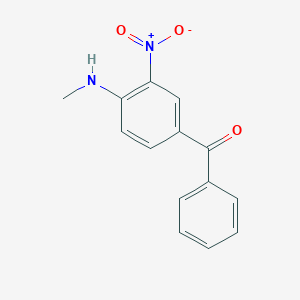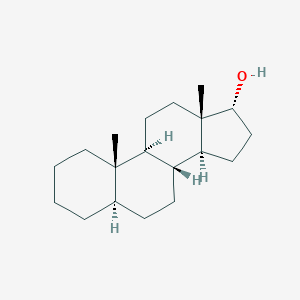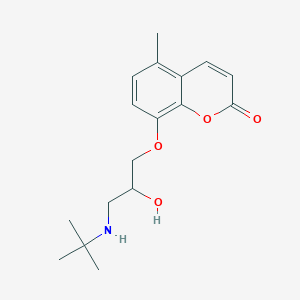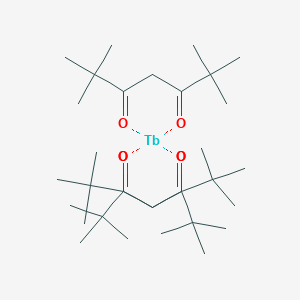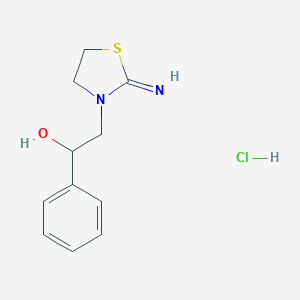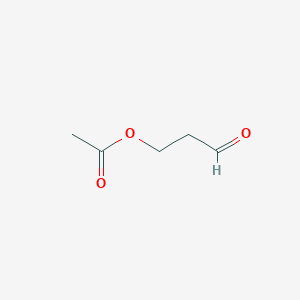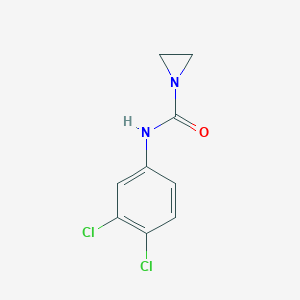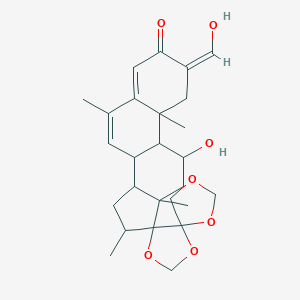
NSC 116339
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 116339 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes. In
Wirkmechanismus
NSC 116339 works by inhibiting the activity of certain enzymes, including cyclin-dependent kinase 7 (CDK7) and CDK9. These enzymes play a crucial role in the regulation of gene expression and are involved in various biological processes, including cell cycle progression and transcription. By inhibiting the activity of these enzymes, NSC 116339 can disrupt these processes, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
NSC 116339 has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the expression of certain genes involved in cancer cell growth and proliferation. In neuroscience research, NSC 116339 has been found to protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NSC 116339 is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NSC 116339 is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several future directions for the use of NSC 116339 in scientific research. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, NSC 116339 could be used in the development of new drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of NSC 116339 in these and other research fields.
Conclusion:
NSC 116339 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and neuroscience. This compound has been found to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. While there are limitations to its use in certain experiments, NSC 116339 has shown promising results in various research fields, and further research could lead to the development of new treatments for cancer and neurodegenerative diseases.
Synthesemethoden
NSC 116339 is a synthetic compound that can be prepared through a multistep synthetic route. The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-chloro-3-nitrobenzotrifluoride in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain NSC 116339.
Wissenschaftliche Forschungsanwendungen
NSC 116339 has been extensively studied for its potential applications in various scientific research fields. This compound has been found to inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes. NSC 116339 has been used in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been used in neuroscience research to investigate the role of certain enzymes in the development of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
5059-58-5 |
|---|---|
Produktname |
NSC 116339 |
Molekularformel |
C26H34O7 |
Molekulargewicht |
458.5 g/mol |
InChI |
InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |
InChI-Schlüssel |
WKLPTHVGGWUGJV-YBEGLDIGSA-N |
Isomerische SMILES |
CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Kanonische SMILES |
CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |
Andere CAS-Nummern |
5059-58-5 |
Synonyme |
Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



